Methyl 2-sulfomyristate sodium salt

Description

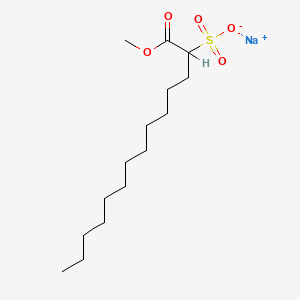

Methyl 2-sulfomyristate sodium salt is a sodium salt derivative of a sulfonated fatty acid ester. Its structure consists of a 14-carbon myristic acid backbone with a sulfonate (-SO₃⁻) group at the second carbon and a methyl ester (-COOCH₃) at the terminal carboxyl group. This compound is primarily used as an anionic surfactant due to its amphiphilic properties, enabling applications in detergents, emulsifiers, and industrial formulations.

Properties

CAS No. |

4016-22-2 |

|---|---|

Molecular Formula |

C15H29NaO5S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

sodium;1-methoxy-1-oxotetradecane-2-sulfonate |

InChI |

InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14(15(16)20-2)21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

NPNCUQAIXIQSKQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

4016-22-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Disodium 2-Sulfomyristate (CAS 5802-92-6)

- Structure : Lacks the methyl ester group; instead, it is a disodium salt of 2-sulfomyristic acid.

- Properties : Higher water solubility compared to the methyl ester derivative due to the presence of two sodium ions enhancing ionic character.

- Applications : Used in formulations requiring strong ionic interactions, such as high-pH detergents.

- Safety: Limited hazard data, but similar sulfonates generally require standard handling precautions (e.g., eye protection, ventilation) .

Sodium Dodecylbenzene Sulfonate (CAS 27176-87-0)

- Structure : Aromatic sulfonate with a dodecyl (12-carbon) alkyl chain attached to a benzene ring.

- Properties : Superior foaming and emulsifying properties compared to aliphatic sulfonates like methyl 2-sulfomyristate. However, it is less biodegradable due to the aromatic ring.

- Applications : Dominates household detergents and industrial cleaners.

- Safety : Classified as a skin and eye irritant; requires precautions during prolonged exposure .

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

- Structure : Unsaturated sulfonate with a branched methyl group and a double bond.

- Properties : Enhanced reactivity due to the double bond, making it suitable for polymerization processes.

- Applications: Key monomer in synthetic resins and hydrogels.

- Safety : Requires specific first-aid measures for inhalation or skin contact, including immediate decontamination and medical consultation .

Sodium Naphthalene-2-Sulphonate (CAS 532-02-5)

- Structure : Polycyclic aromatic sulfonate with a naphthalene backbone.

- Properties : High thermal stability but poor biodegradability.

- Applications : Industrial dispersant and concrete plasticizer.

- Safety : Labeled with minimal acute hazards but may pose environmental risks due to persistence .

Key Data Table: Comparative Analysis

*Note: Data for this compound inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.